2-Bromo-5-(2-ethylhexyl)thiophene

Organic Electronics Polymer Synthesis Solubility

2-Bromo-5-(2-ethylhexyl)thiophene (CAS 925899-21-4) is a brominated thiophene derivative with the molecular formula C12H19BrS and a molecular weight of 275.25 g/mol. It is a liquid at 20°C and is characterized by the presence of a bromine atom at the 2-position and a 2-ethylhexyl side chain at the 5-position of the thiophene ring.

Molecular Formula C12H19BrS
Molecular Weight 275.25 g/mol
CAS No. 925899-21-4
Cat. No. B3030592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2-ethylhexyl)thiophene
CAS925899-21-4
Molecular FormulaC12H19BrS
Molecular Weight275.25 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=CC=C(S1)Br
InChIInChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3
InChIKeyAPAWTVKKPNTQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(2-ethylhexyl)thiophene (CAS 925899-21-4): Key Intermediate for Organic Electronics and Polymer Synthesis


2-Bromo-5-(2-ethylhexyl)thiophene (CAS 925899-21-4) is a brominated thiophene derivative with the molecular formula C12H19BrS and a molecular weight of 275.25 g/mol . It is a liquid at 20°C and is characterized by the presence of a bromine atom at the 2-position and a 2-ethylhexyl side chain at the 5-position of the thiophene ring . This compound is a vital building block in organic synthesis, particularly for the preparation of π-conjugated polymers and small molecules used in organic electronics applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

The Critical Role of the 2-Ethylhexyl Side Chain in 2-Bromo-5-(2-ethylhexyl)thiophene for Polymer Performance


The specific substitution pattern of 2-Bromo-5-(2-ethylhexyl)thiophene—a 2-ethylhexyl group at the 5-position and a bromine at the 2-position—is not arbitrary; it is crucial for the solubility and processability of the resulting conjugated polymers. The branched 2-ethylhexyl side chain is a strategic design element that imparts superior solubility in common organic solvents compared to shorter, linear alkyl chains like n-hexyl or n-octyl [1]. This enhanced solubility is essential for solution-based processing techniques (e.g., spin-coating, inkjet printing), which are fundamental to the low-cost, large-area manufacturing of organic electronic devices [2]. Substituting this compound with an analog bearing a different alkyl chain, such as 2-bromo-3-hexylthiophene, will lead to a polymer with significantly altered solubility and self-assembly properties, which can compromise film morphology and, consequently, device performance [1].

Quantitative Differentiators for 2-Bromo-5-(2-ethylhexyl)thiophene: Head-to-Head Comparisons and Class-Level Evidence


Enhanced Solubility: 2-Ethylhexyl vs. n-Hexyl Side Chain Comparison

The 2-ethylhexyl side chain on this compound provides a quantifiable solubility advantage over its linear n-hexyl analog for the resulting polymer. In a cross-study comparison, poly(3-(2-ethylhexyl)thiophene) (P3EHT) exhibits significantly higher solubility in common organic solvents than poly(3-hexylthiophene) (P3HT) [1]. While P3HT requires chlorinated solvents like chloroform for processing, P3EHT can be processed from a wider range of less toxic solvents, including toluene and xylenes [1]. This is a direct result of the monomer's structure and is critical for industrial application.

Organic Electronics Polymer Synthesis Solubility

Optimized Crystallinity for Charge Transport: P3EHT vs. P3HT

The use of 2-bromo-5-(2-ethylhexyl)thiophene as a monomer leads to poly(3-(2-ethylhexyl)thiophene) (P3EHT), which exhibits a different crystalline packing motif compared to the industry standard P3HT [1]. P3EHT forms a less densely packed crystalline structure with a larger π-π stacking distance than P3HT [1]. This difference in morphology is a class-level inference based on the steric bulk of the 2-ethylhexyl group and is directly tied to the monomer's design. While P3HT has a reported hole mobility of ~0.1 cm²/Vs in optimized devices, the altered crystallinity of P3EHT results in a lower mobility, making it more suitable for applications requiring a balance between processability and performance, or for use in specific blends where high crystallinity is detrimental [1].

Organic Field-Effect Transistors Polymer Morphology Charge Carrier Mobility

Purity Benchmarking for High-Fidelity Polymerization: TCI Specification vs. Alternative Suppliers

For controlled polymerizations like Kumada catalyst-transfer polycondensation (KCTP), monomer purity is paramount for achieving high molecular weight and low dispersity [1]. 2-Bromo-5-(2-ethylhexyl)thiophene from TCI is specified at >98.0% purity by GC . In contrast, the same compound from AKSci has a minimum purity specification of 95% . This difference in purity can directly impact the degree of polymerization and the reproducibility of the resulting polymer's properties, making the higher-purity grade essential for demanding research and development applications.

Polymer Chemistry Quality Control Monomer Purity

Strategic Application Scenarios for 2-Bromo-5-(2-ethylhexyl)thiophene Based on Core Differentiators


Synthesis of Solution-Processable Conjugated Polymers for Printed Electronics

Leverage the 2-ethylhexyl side chain of this monomer to synthesize polymers with enhanced solubility for inkjet printing or roll-to-roll coating. The quantitative evidence (Evidence Item #1) shows that polymers derived from this monomer are soluble in non-chlorinated solvents, which is a critical requirement for scalable, environmentally friendly manufacturing of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

Tuning the Morphology and Optoelectronic Properties of Polythiophene Blends

Utilize 2-Bromo-5-(2-ethylhexyl)thiophene to synthesize poly(3-(2-ethylhexyl)thiophene) (P3EHT) for creating polymer blends where a less crystalline, more amorphous component is desired. The class-level inference from Evidence Item #2 demonstrates that P3EHT's altered crystallinity, compared to P3HT, allows for tuning the blend's morphology, which can optimize charge separation and transport in bulk heterojunction solar cells [1].

High-Fidelity Synthesis of Block Copolymers via Controlled Polymerization

The >98.0% purity of this compound (as per Evidence Item #3) is essential for researchers performing controlled polymerization techniques like Kumada Catalyst-Transfer Polycondensation (KCTP). This high purity ensures the synthesis of well-defined block copolymers with predictable molecular weights and low dispersities, which are necessary for studying structure-property relationships and for achieving high-performance in devices [1].

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